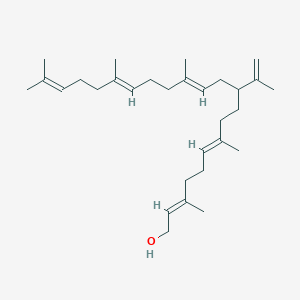

Cupaniol

Description

Properties

Molecular Formula |

C30H50O |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(2E,6E,12E,16E)-3,7,13,17,21-pentamethyl-10-prop-1-en-2-yldocosa-2,6,12,16,20-pentaen-1-ol |

InChI |

InChI=1S/C30H50O/c1-24(2)12-9-13-26(5)14-10-15-27(6)18-20-30(25(3)4)21-19-28(7)16-11-17-29(8)22-23-31/h12,14,16,18,22,30-31H,3,9-11,13,15,17,19-21,23H2,1-2,4-8H3/b26-14+,27-18+,28-16+,29-22+ |

InChI Key |

AUDADELPAKYMJB-DJJQKCAUSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC(CC/C(=C/CC/C(=C/CO)/C)/C)C(=C)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCC(CCC(=CCCC(=CCO)C)C)C(=C)C)C)C)C |

Synonyms |

cupaniol |

Origin of Product |

United States |

Natural Occurrence and Botanical Localization of Cupaniol

Botanical Source: Cupania latifolia and its Phytogeographical Distribution

The primary botanical source identified for Cupaniol is Cupania latifolia Kunth. nih.govnih.gov This species is a tree native to a broad region spanning from Panama southward into tropical areas of South America. kew.org Its native range includes countries such as Brazil (North and Northeast regions), Colombia, Ecuador, Panama, Peru, and Venezuela. kew.org Cupania latifolia is predominantly found in wet tropical biomes. kew.org In Colombia, it has also been noted in dry tropical forests within the Andean region, occurring at elevation ranges between 45 and 2300 meters above sea level. kew.orgscielo.br

Chemosystematic Relationships within the Genus Cupania and the Family Sapindaceae

Cupania latifolia belongs to the genus Cupania, which is part of the family Sapindaceae. The Sapindaceae family is recognized for its diverse array of secondary metabolites, including flavonoids, phenolic acids, saponins, and tannins. researchgate.net Chemosystematic investigations of the Sapindaceae family indicate a degree of heterogeneity in its chemical composition, with chemical data supporting existing infrafamilial classifications. researchgate.netsemanticscholar.org Studies on other species within the Cupania genus, such as Cupania dentata and Cupania cinerea, have revealed the presence of various compounds, including triterpenoids, steroidal compounds, and diterpene glycosides like cupacinoside. scielo.org.mxresearchgate.netresearchgate.net While these studies highlight the varied chemistry within the genus, this compound itself is characterized as a branched polyprenol. scielo.org.mxdntb.gov.uanih.gov

Co-occurrence of this compound with Other Specialized Metabolites in Cupania Species

This compound was isolated from the methanol (B129727) extract of the leaves of Cupania latifolia. nih.gov While detailed analyses specifically listing all co-occurring specialized metabolites alongside this compound in Cupania latifolia were not extensively detailed in the provided sources, research on other members of the Sapindaceae family, including Cupania species, indicates the presence of various compound classes. These include triterpenoids (such as taraxerone (B198196) and taraxerol (B1681929) found in Cupania dentata), coumarins (like scopoletin (B1681571) also in Cupania dentata), sterols, and flavonoids (such as epicatechin and proanthocyanidin (B93508) A2, which are reported in Sapindaceae species). scielo.org.mxresearchgate.netresearchgate.nettandfonline.com

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of specialized metabolites in plant tissues is a complex process influenced by a combination of genetic, environmental, and developmental factors. While specific research detailing the factors that influence this compound accumulation in Cupania latifolia was not available in the provided information, general principles governing the accumulation of secondary metabolites in plants can be considered. These factors commonly include soil properties (such as pH, nutrient availability, and microbial activity), climatic conditions (light intensity, temperature, and water availability), geographical location, plant genotype, the specific plant tissue being examined (leaves, stems, roots), and the plant's developmental stage. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.gov Stress responses, such as those induced by pests, pathogens, or environmental challenges, can also impact the production and accumulation of these compounds. researchgate.net Further research specifically focused on Cupania latifolia would be necessary to elucidate the precise factors regulating this compound accumulation in this species.

Biosynthetic Pathways and Enzymatic Mechanisms of Cupaniol

Proposed Isoprenoid Precursors and Early Stage Biosynthesis of Polyprenols

All isoprenoids, including polyprenols, are synthesized from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to generate these fundamental building blocks: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. nih.govoup.com While there is a degree of compartmentalization, the exchange of isoprenoid precursors between the cytosol and plastids is a recognized phenomenon in some plant species. oup.com

The biosynthesis of polyprenols begins with the assembly of a trans-prenyl diphosphate precursor. oup.com This process involves the condensation of DMAPP with one or more IPP units, catalyzed by trans-prenyldiphosphate synthases, to form geranyl diphosphate (GPP; C10), farnesyl diphosphate (FPP; C15), or geranylgeranyl diphosphate (GGPP; C20). oup.com These precursors serve as the foundation for further elongation. The key step in forming the long polyprenol chain is catalyzed by cis-prenyltransferases (CPTs). oup.comumich.edu These enzymes sequentially add multiple IPP units in a cis-configuration to the initial trans-prenyl diphosphate scaffold, creating a long-chain polyprenyl diphosphate. oup.com For example, studies in Arabidopsis thaliana have shown that a plastidial cis-prenyltransferase, AtCPT7, uses GGPP as a primer to synthesize polyprenols approximately 45 to 55 carbons in length. oup.com

| Enzyme Class | Precursor(s) | Product(s) | Cellular Location (Plants) |

| trans-Prenyldiphosphate Synthases | DMAPP, IPP | GPP, FPP, GGPP | Cytosol (FPP), Plastids (GPP, GGPP) |

| cis-Prenyltransferases (CPTs) | trans-Prenyl Diphosphate (e.g., FPP, GGPP), IPP | Polyprenyl Diphosphate | Endoplasmic Reticulum, Plastids |

Role of Oxidosqualene Cyclases (OSCs) and Other Key Enzymes in Polyprenol Diversification

The diversification of the C30 isoprenoids, the triterpenoids, stems from a critical branch point precursor, 2,3-oxidosqualene (B107256). This linear epoxide is formed from the head-to-head condensation of two FPP molecules to create squalene (B77637), a reaction catalyzed by squalene synthase (SS). researchgate.netfrontiersin.org Subsequently, squalene epoxidase (SE) introduces an epoxide ring, yielding 2,3-oxidosqualene. researchgate.netfrontiersin.org

This molecule is the substrate for a remarkable class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. researchgate.netresearchgate.net OSCs catalyze a complex and programmed series of cyclization and rearrangement reactions, folding the linear 2,3-oxidosqualene into specific mono- to hexacyclic triterpene skeletons. researchgate.netmdpi.com The initial folding of the substrate within the enzyme's active site—either in a chair-chair-chair or chair-boat-chair conformation—determines the resulting cationic intermediates (dammarenyl or protosteryl cations, respectively) and, ultimately, the final skeletal structure. mdpi.commdpi.com This single enzymatic step is the primary source of the vast scaffold diversity seen in triterpenoids, generating over 100 distinct skeletons. researchgate.net

While Cupaniol itself is an acyclic triterpenoid (B12794562) derivative and does not undergo cyclization by an OSC, its biosynthesis shares the common precursor squalene. researchgate.net The broader family of triterpenoids, however, relies heavily on OSCs for diversification. Following the initial action of OSCs, the triterpene skeletons can be further modified by "tailoring" enzymes, such as cytochrome P450 monooxygenases (P450s) and UDP-dependent glycosyltransferases (UGTs). acs.orgnih.gov P450s introduce oxidative functional groups, while UGTs attach sugar moieties, vastly increasing the chemical complexity and creating tens of thousands of unique triterpenoid saponins. researchgate.netnih.gov

Detailed Mechanistic Elucidation of Branched Polyprenol Formation

This compound is distinguished as a branched-chain acyclic polyprenol, first isolated from the leaves of Cupania latifolia. researchgate.netresearchgate.net Unlike the linear structures of compounds like solanesol (B192409) or the cyclized skeletons of amyrins, the formation of this compound requires a specific enzymatic mechanism to create a branch point along the isoprenoid chain.

The precise enzymatic machinery and reaction mechanism responsible for the branched structure of this compound have not been fully elucidated in the scientific literature. However, based on known biochemical principles of isoprenoid biosynthesis, its formation can be hypothesized. The biosynthesis would still originate from FPP and the subsequent formation of squalene. The branching could theoretically occur through the action of a specialized prenyltransferase capable of adding an IPP or DMAPP unit to an internal position of the growing polyprenol chain, rather than exclusively at the terminus. Alternatively, the branching could be the result of a skeletal rearrangement of a carbocation intermediate formed during the elongation process, guided by the unique topology of a yet-to-be-identified synthase. Such rearrangements are common in terpene biosynthesis, though typically associated with cyclization cascades catalyzed by OSCs. rsc.org The characterization of the specific "this compound synthase" from Cupania species is required to confirm the exact mechanism.

Genetic and Transcriptomic Studies of Genes Involved in this compound Biosynthesis

While no specific genetic or transcriptomic studies focusing exclusively on this compound biosynthesis have been published, the general approach for identifying the involved genes is well-established through research on other terpenoids. frontiersin.orgnih.gov Such an investigation in Cupania would involve large-scale sequencing of the transcriptome (RNA-Seq) from tissues known to produce this compound, such as the leaves. researchgate.netembrapa.br

By analyzing the transcriptomic data, researchers can identify candidate genes that are highly expressed in this compound-accumulating tissues. embrapa.br These candidate genes would include homologs of known enzymes in the isoprenoid pathway, such as:

Squalene Synthase (SS) and Squalene Epoxidase (SQLE): Genes responsible for producing the C30 precursor. frontiersin.org

cis-Prenyltransferases (CPTs): Enzymes that elongate the isoprenoid chain. oup.comumich.edu

Terpene Synthases (TPSs): A broad family of enzymes, a member of which would be responsible for the final branched structure. frontiersin.org

Cytochrome P450s (CYPs): Genes that may be involved in subsequent oxidative modifications. acs.org

The expression profiles of these candidate genes can be correlated with the accumulation of this compound across different tissues or developmental stages. nih.gov Furthermore, modern genomic analysis allows for the identification of biosynthetic gene clusters (BGCs), where genes for a specific metabolic pathway are physically co-located on a chromosome, facilitating their co-regulation and inheritance. coresta.org Identifying such a cluster in the Cupania genome would provide strong evidence for the genes involved in this compound biosynthesis. For instance, a transcriptomic analysis of Theobroma grandiflorum (Cupuassu), a related species, identified thousands of unigenes, including those involved in defense mechanisms, which often include terpenoids. embrapa.br

Comparative Biosynthesis with Related Triterpenoids and Polyprenols (e.g., Solanesol)

The biosynthesis of this compound can be understood more clearly by comparing it with that of other well-characterized polyprenols and triterpenoids, such as the linear polyprenol solanesol and the cyclic triterpene β-amyrin.

Solanesol is a long-chain, all-trans polyprenol composed of nine isoprene (B109036) units, accumulating mainly in solanaceous plants like tobacco. nih.govmdpi.com Its synthesis occurs via the MEP pathway in plastids. mdpi.com The key chain-elongating enzyme is solanesyl diphosphate synthase (SPS), a trans-prenyltransferase that sequentially adds eight IPP molecules to a GGPP primer. nih.govmdpi.com

β-Amyrin is a pentacyclic triterpene and a common precursor for thousands of saponins. Its synthesis begins in the cytosol via the MVA pathway, leading to FPP and then 2,3-oxidosqualene. The crucial step is the cyclization of 2,3-oxidosqualene by the OSC β-amyrin synthase (bAS), which orchestrates a complex cascade to form the five-ring structure. researchgate.netresearchgate.net

The biosynthesis of This compound shares the C30 precursor squalene with β-amyrin but diverges significantly as it remains acyclic. Unlike solanesol, which has an all-trans configuration, the main chain of most plant polyprenols is built with cis-isoprene units. oup.com The most defining difference is the branching, a feature absent in both solanesol and β-amyrin, which points to a unique terminal synthase enzyme.

| Feature | This compound Biosynthesis (Proposed) | Solanesol Biosynthesis | β-Amyrin Biosynthesis |

| Primary Pathway | MVA (Cytosolic) | MEP (Plastidial) mdpi.com | MVA (Cytosolic) researchgate.net |

| C5 Precursors | IPP, DMAPP nih.gov | IPP, DMAPP nih.gov | IPP, DMAPP acs.org |

| Key Precursor | Squalene researchgate.net | Geranylgeranyl Diphosphate (GGPP) mdpi.com | 2,3-Oxidosqualene researchgate.net |

| Key Enzyme(s) | Squalene Synthase, Putative Branched-Chain Polyprenol Synthase | Solanesyl Diphosphate Synthase (SPS) nih.gov | Squalene Synthase, Squalene Epoxidase, β-Amyrin Synthase (OSC) researchgate.netacs.org |

| Stereochemistry | Branched, likely primarily cis main chain | Linear, all-trans mdpi.com | Pentacyclic |

| Final Structure | Acyclic, Branched | Acyclic, Linear | Cyclic |

Isolation, Purification, and Fractionation Methodologies for Cupaniol

Extraction Techniques from Plant Biomass (e.g., Solvent Extraction)

The initial step in isolating cupaniol is the extraction from the leaves of Cupania latifolia. bibliotekanauki.plnih.gov Solvent extraction is the most common method employed for this purpose. The choice of solvent is critical and is based on the polarity of the target compound. mdpi.com this compound, being a polyprenol, is a lipophilic molecule, and thus, solvents with moderate to low polarity are generally effective.

The primary literature indicates that a methanol (B129727) extract of the leaves of Cupania latifolia was the starting point for the isolation of this compound. bibliotekanauki.plnih.gov Methanol is a polar solvent capable of extracting a wide range of compounds. Following the initial broad extraction, a liquid-liquid partitioning step is often employed to separate compounds based on their differential solubility in immiscible solvents. For instance, an extract can be partitioned between a polar solvent mixture (like methanol/water) and a non-polar solvent (like n-hexane) to separate lipophilic compounds from more polar ones. tandfonline.comscielo.org.mx

In the broader context of polyprenol extraction from plant materials, various solvent systems have been utilized. These often involve the use of n-hexane, ethyl acetate (B1210297), or a mixture of acetone (B3395972) and hexane (B92381). scholarsresearchlibrary.combibliotekanauki.pl The selection of the extraction solvent and technique is a balance between maximizing the yield of the target compound and minimizing the co-extraction of impurities that may complicate subsequent purification steps. For example, the use of n-hexane can yield a cleaner extract of non-polar compounds like solanesol (B192409), a related polyprenol, compared to more polar solvents. scholarsresearchlibrary.com

Table 1: Comparison of Solvents Used in Polyprenol Extraction

| Solvent/Solvent System | Polarity | Rationale for Use | Reference(s) |

|---|---|---|---|

| Methanol | High | Broad-spectrum extraction for initial screening. Used for the initial extraction of this compound. | bibliotekanauki.plnih.gov |

| n-Hexane | Low | Selective for non-polar compounds, leading to a cleaner extract of polyprenols. | scholarsresearchlibrary.com |

| Ethyl Acetate | Medium | Effective for extracting compounds of intermediate polarity. | scielo.org.mxncsu.edu |

| Acetone/Hexane | Variable | A mixture that can be tailored to optimize the extraction of specific polyprenols. | bibliotekanauki.pl |

| Methanol/Water and n-Hexane Partition | Biphasic | Used to separate lipophilic compounds into the hexane phase. | tandfonline.comscielo.org.mx |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound undergoes several stages of chromatographic separation to isolate the pure compound. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the final purification of polyprenols due to its high resolution and sensitivity. researchgate.net For polyprenols like this compound, reversed-phase HPLC is commonly employed. In this technique, a non-polar stationary phase (such as C18) is used with a polar mobile phase. nih.gov

The separation is achieved by gradually changing the composition of the mobile phase (a gradient elution), which alters the retention times of the different compounds in the mixture. For instance, a mobile phase consisting of a mixture of methanol, isopropanol, and water can be used to separate polyprenol homologs. bibliotekanauki.pl The detection of the separated compounds is often carried out using a UV detector, as polyprenols typically have a UV absorbance maximum around 210-215 nm. ncsu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are also invaluable techniques. scholarsresearchlibrary.com They not only separate the compounds but also provide information about their molecular weight and structure, which is crucial for identification. These techniques are particularly useful for analyzing complex mixtures and identifying novel compounds.

Table 2: Exemplar HPLC Parameters for Polyprenol Separation

| Parameter | Description | Example | Reference(s) |

|---|---|---|---|

| Column | Stationary phase used for separation. | Reversed-phase C18 (250 x 4.6 mm) | scholarsresearchlibrary.com |

| Mobile Phase | Solvent system that carries the sample through the column. | Isopropanol:Methanol (60:40 v/v) | scholarsresearchlibrary.com |

| Elution Mode | Method of changing the mobile phase composition. | Isocratic or Gradient | bibliotekanauki.plnih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min | scholarsresearchlibrary.com |

| Detection | Method used to visualize the separated compounds. | UV at 210 nm | bibliotekanauki.pl |

Before the final purification by HPLC, the crude extract is typically fractionated using lower resolution chromatographic techniques such as Column Chromatography (CC) and Thin-Layer Chromatography (TLC). scholarsresearchlibrary.combibliotekanauki.pl

Column Chromatography (CC) is a preparative technique used to separate larger quantities of material. The crude extract is loaded onto a column packed with a solid adsorbent, most commonly silica (B1680970) gel. scientific-publications.net A solvent or a mixture of solvents (the eluent) is then passed through the column. Compounds separate based on their affinity for the silica gel versus the eluent. For polyprenols, a common approach is to use a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or diethyl ether. bibliotekanauki.plscientific-publications.net This gradient elution allows for the separation of compounds into different fractions.

Thin-Layer Chromatography (TLC) is an analytical technique used to monitor the progress of the column chromatography separation and to identify fractions containing the compound of interest. bibliotekanauki.pl A small amount of each fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then developed in a solvent system, and the separated compounds are visualized, often by spraying with a reagent or using UV light. scholarsresearchlibrary.com

Development and Optimization of Isolation Protocols for High Purity this compound

Achieving high purity for a specific natural product like this compound requires careful optimization of the entire isolation protocol. This involves a systematic approach to select the most effective combination of extraction and chromatographic techniques.

Optimization of the extraction process can involve testing different solvents, extraction times, and temperatures to maximize the yield of this compound while minimizing the extraction of interfering substances. researchgate.net For instance, Response Surface Methodology (RSM) is a statistical approach that can be used to optimize extraction parameters by evaluating the effects of multiple variables simultaneously. ncsu.edu

The chromatographic steps also require optimization. For column chromatography, this includes selecting the appropriate adsorbent and the optimal solvent gradient to achieve the best separation of this compound from other co-occurring compounds in Cupania latifolia, such as other terpenoids and sterols. scirp.org For HPLC, optimization involves fine-tuning the mobile phase composition, gradient profile, and column temperature to obtain sharp, well-resolved peaks, leading to a higher purity of the final product. nih.gov

Challenges and Advancements in Natural Product Isolation for Labile Compounds

The isolation of natural products, particularly labile compounds like some polyprenols, is fraught with challenges. rsc.org These compounds can be sensitive to heat, light, acids, bases, or even air, leading to degradation during the extraction and purification process. rsc.org The removal of solvents under vacuum, a standard procedure, can sometimes be sufficient to destroy unstable molecules. rsc.org

A significant challenge is the often low concentration of the desired compound in the source organism, which necessitates processing large amounts of biomass and can lead to low recovery rates. nih.gov Furthermore, the presence of closely related compounds with similar chemical properties can make separation extremely difficult. lupinepublishers.com

Advancements in chromatographic techniques have been instrumental in overcoming some of these challenges. The development of more selective stationary phases and the use of hyphenated techniques like LC-MS and LC-NMR have greatly enhanced the ability to isolate and identify minor and labile compounds. frontiersin.org Modern techniques such as counter-current chromatography (CCC) offer an advantage for sensitive compounds as it avoids the use of solid adsorbents, which can cause irreversible adsorption and degradation of the sample. lupinepublishers.com Additionally, the use of greener extraction methods, such as supercritical fluid extraction (SFE) with carbon dioxide, is gaining traction as it can reduce the use of harsh organic solvents and can be performed at lower temperatures, thus preserving the integrity of thermolabile compounds. cabr.ie

Spectroscopic and Analytical Characterization Techniques for Cupaniol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Cupaniol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would have been essential to piece together its complex branched and unsaturated structure. nih.gov

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound would reveal distinct signals corresponding to its various functional groups. Key expected signals include those for the primary alcohol (-CH₂OH), multiple olefinic protons (-C=CH-), numerous methyl groups attached to both sp² and sp³ carbons, and aliphatic methylene (B1212753) and methine protons forming the backbone of the polyprenol chain. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly crucial for establishing the E stereochemistry of the double bonds.

¹³C NMR Analysis: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon atoms. For this compound, this spectrum would display signals for the alcohol carbon (C-1), five pairs of sp² carbons corresponding to the double bonds, and a large number of sp³ signals from the methyl, methylene, and methine groups in the isoprenoid chain.

Illustrative 1D NMR Data for this compound Note: The following table is a theoretical representation of expected NMR signals based on the known structure of this compound. The actual experimental data is contained within the primary literature.

| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Description |

| H-1 | ~4.15 (d) | Protons on carbon bearing the hydroxyl group |

| H-2, H-6, H-12, H-16, H-20 | ~5.1-5.4 (m) | Olefinic protons |

| H-23 | ~4.7 (s) | Vinylic methylene protons |

| H-4, H-5, H-8, H-9, etc. | ~1.9-2.1 (m) | Allylic and aliphatic methylene protons |

| CH₃ groups | ~1.6-1.7 (s) | Methyl groups on double bonds and vinyl group |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Description |

| C-1 | ~59.5 | Primary alcohol carbon |

| C-2, C-3, C-6, C-7, etc. | ~110-145 | Olefinic carbons (C=C) |

| C-4, C-5, C-8, C-9, etc. | ~25-40 | Aliphatic methylene and methine carbons |

| CH₃ carbons | ~16-25 | Methyl carbons |

Two-dimensional NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity within the isoprenoid fragments, for instance, by correlating the olefinic protons with their adjacent methylene protons, helping to build the spin systems of the long chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This technique allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton signal at ~4.15 ppm would correlate with the carbon signal at ~59.5 ppm, assigning it as C-1.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting molecular fragments that are not directly bonded. In this compound, HMBC would establish connections across the quaternary carbons (like C-3, C-7) and the ester linkage, linking the various methyl and methylene groups to the correct positions on the main chain. For example, it would show correlations from the methyl protons to the olefinic carbons of the double bonds.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY and its alternative, NOESY, show correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. In this compound, ROESY experiments would help confirm the (E)-configuration of the double bonds by observing spatial proximity between specific olefinic protons and adjacent methyl or methylene groups.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of this compound. For a molecule with the formula C₃₀H₅₀O, HRMS would confirm this composition by matching the experimental mass to the calculated theoretical mass with a high degree of accuracy (typically within 5 ppm), distinguishing it from other possible formulas with the same nominal mass.

In tandem mass spectrometry, the molecular ion (or a specific fragment ion) is selected and subjected to further fragmentation. The resulting pattern of fragment ions provides valuable information about the molecule's structure. For a long-chain polyprenol like this compound, MS/MS would likely show characteristic losses of water (H₂O) from the alcohol group and fragmentation along the isoprenoid chain, helping to confirm the sequence and branching of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. rsc.org

For this compound, the IR spectrum would provide clear evidence for its key functional groups. A strong, broad absorption band in the region of 3200–3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the primary alcohol group. The presence of carbon-carbon double bonds (C=C) would be indicated by stretching absorptions around 1640–1680 cm⁻¹. Additionally, C-H stretching vibrations just above and below 3000 cm⁻¹ would confirm the presence of both sp² (vinylic) and sp³ (aliphatic) C-H bonds, respectively. The C-O stretching vibration of the primary alcohol would appear in the 1050-1150 cm⁻¹ region.

Illustrative IR Absorption Data for this compound Note: This table represents characteristic absorption bands expected for the functional groups in this compound.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200–3600 | Strong, Broad | O-H Stretch (Alcohol) |

| 3000–3100 | Medium | C-H Stretch (sp² - Vinylic) |

| 2850–2960 | Strong | C-H Stretch (sp³ - Aliphatic) |

| 1640–1680 | Medium-Weak | C=C Stretch (Alkene) |

| 1050–1150 | Strong | C-O Stretch (Primary Alcohol) |

Application of X-ray Crystallography for Related Structures and Conformation

While a specific X-ray crystal structure for this compound is not extensively reported in publicly available literature, the utility of X-ray crystallography is well-established for determining the precise three-dimensional arrangement of atoms in molecules of similar complexity, such as other diterpenes and natural products. For instance, X-ray crystallography was instrumental in elucidating the relative configuration of cupacinoxepin, a compound isolated from Cupania cinerea alongside other bioactive agents. researchgate.net This highlights the power of the technique to unambiguously resolve stereochemical details, which is often a significant challenge with purely spectroscopic methods.

In a broader context, X-ray crystallography is a cornerstone in structural biology and medicinal chemistry for understanding how small molecules, analogous to this compound, interact with biological targets. nih.govnih.gov By co-crystallizing a ligand with its protein target, researchers can obtain a detailed atomic-level map of the binding site interactions. nih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of new, more potent analogues. nih.govnih.gov For a molecule like this compound, which possesses multiple chiral centers and a flexible chain, X-ray crystallography of the pure substance or its derivatives would provide definitive conformational data, revealing the preferred spatial arrangement of its constituent atoms and functional groups. ic.ac.uk This structural insight is crucial for understanding its biological activity.

Quantitative Analytical Methodologies for this compound in Biological Samples

The quantitative analysis of this compound in biological matrices is critical for pharmacokinetic, metabolic, and toxicological studies. While specific methods for this compound are not widely documented, methodologies developed for structurally related polyprenols, such as solanesol (B192409), provide a robust framework that can be readily adapted. researchgate.netajrconline.org Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of complex molecules due to its high sensitivity, selectivity, and speed. ajrconline.orgnih.gov

A typical quantitative method for a this compound-like compound in a biological sample, such as plasma or tissue homogenate, would involve several key steps:

Sample Preparation: The initial step is the extraction of the analyte from the complex biological matrix. A common approach involves ultrasonic extraction with an organic solvent like methanol (B129727), followed by a liquid-liquid extraction (LLE) with a solvent such as hexane (B92381) to partition the lipophilic polyprenol away from polar interferences. researchgate.netajrconline.org This is often followed by concentration of the extract. researchgate.net

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. shimadzu.com A reversed-phase column, such as a Symmetry Shield RP18, is typically employed for separating the nonpolar analyte from other components. researchgate.netajrconline.org The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) and isopropanol, sometimes with a small amount of an additive like ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.netajrconline.org

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the ion source of a tandem mass spectrometer. For polyprenols, atmospheric pressure chemical ionization (APCI) in positive ion mode is an effective ionization technique. researchgate.netajrconline.org Quantification is achieved using multiple reaction monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. researchgate.netajrconline.org For a related compound, solanesol, the precursor ion [M-H₂O+H]⁺ at m/z 613.7 is fragmented to a characteristic product ion at m/z 69.2 for quantification. ajrconline.org

Method Validation: A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For solanesol, methods have been developed with an LOQ as low as 5.0 ng/mL, excellent intra-day and inter-day precision (RSD < 1.12%), and high recovery rates (97.72% to 99.67%). researchgate.netajrconline.org The use of a standard addition method can help to mitigate matrix effects, which are common in complex biological samples. ajrconline.org

These established LC-MS/MS methods for similar polyprenols demonstrate the feasibility of developing a sensitive, specific, and reliable quantitative assay for this compound in various biological samples. researchgate.netajrconline.org

Preclinical Biological Activities and Molecular Mechanisms of Action of Cupaniol

In vitro Assessment of Biological Activities

There is currently no published research detailing the in vitro assessment of Cupaniol's biological activities. Consequently, information regarding its cellular and subcellular targets, its influence on cellular signaling pathways, and the mechanistic insights into any potential biological responses is unavailable.

Cellular and Subcellular Targets in Relevant Biological Systems

No studies have been identified that investigate the specific cellular or subcellular targets of this compound.

Modulation of Cellular Signaling Pathways and Metabolic Processes

There is no available data on the modulation of cellular signaling pathways or metabolic processes by this compound.

Mechanistic Insights into Observed Biological Responses (e.g., antioxidant, anti-tumor-promoting)

Without any observed biological responses reported, there are no mechanistic insights available for this compound's potential antioxidant or anti-tumor-promoting activities.

In vivo Preclinical Studies and Efficacy Profiling (Non-Clinical Trial Data)

A review of the literature reveals no in vivo preclinical studies or efficacy profiling data for this compound.

Receptor Interactions, Enzyme Modulation, and Molecular Docking Studies

There is no information available from receptor interaction assays, enzyme modulation studies, or molecular docking simulations involving this compound.

Comparative Analysis of Bioactivity with Structurally Related Polyprenols and Triterpenoids

While direct comparative bioactivity studies involving this compound are absent from the literature, the broader classes of compounds to which it belongs, polyprenols and triterpenoids, are known for a wide range of biological activities.

Polyprenols, long-chain isoprenoid alcohols, are structurally related to dolichols and are involved in various cellular processes. Some polyprenols have demonstrated antioxidant and anti-inflammatory properties.

Triterpenoids, a large and diverse class of natural products derived from a C30 precursor, exhibit a vast array of pharmacological effects. Numerous studies have documented their anti-inflammatory, antioxidant, and anti-tumor-promoting activities. For instance, certain triterpenoids have been shown to inhibit the activation of pro-inflammatory signaling pathways and modulate the activity of enzymes involved in carcinogenesis.

| Compound Class | Reported Biological Activities | Examples of Mechanisms |

| Polyprenols | Antioxidant, Anti-inflammatory | Scavenging of reactive oxygen species |

| Triterpenoids | Anti-inflammatory, Antioxidant, Anti-tumor-promoting | Inhibition of NF-κB signaling, Modulation of MAP kinase pathways, Induction of apoptosis |

This table presents a generalized overview of the bioactivities of the broader compound classes to which this compound belongs. There is no specific data available for this compound itself.

Synthetic Strategies and Chemical Derivatization of Cupaniol

Total Synthesis Approaches to Cupaniol and its Stereoisomers

The total synthesis of a molecule with the complexity of this compound, (2E,6E,12E,16E)-3,7,13,17,21-pentamethyl-10-(1-methylethenyl)-2,6,12,16,20-docosapentaen-1-ol, has not yet been reported in the literature. pharm.or.jp However, established methods for the synthesis of other complex acyclic terpenoids and polyenes provide a roadmap for how such a synthesis could be approached. Key challenges include the stereoselective construction of the trisubstituted double bonds and the creation of the chiral center at the branch point.

Convergent strategies are often favored for such long-chain molecules, involving the synthesis of several key fragments that are later coupled together. For this compound, a logical disconnection would involve breaking the molecule down into smaller, more manageable isoprenoid units. Methodologies for the stereoselective synthesis of such fragments often rely on:

Wittig-type reactions and their variants (e.g., Horner-Wadsworth-Emmons): These are classic methods for the formation of carbon-carbon double bonds with good control over E/Z stereochemistry.

Julia and Kocienski-Julia olefination: These methods are powerful for the coupling of larger fragments and are known for their high E-selectivity in the formation of disubstituted and trisubstituted olefins.

Cross-coupling reactions (e.g., Suzuki, Stille, Negishi): These palladium-catalyzed reactions are indispensable for the formation of carbon-carbon bonds in the assembly of polyene chains.

Asymmetric catalysis: To install the chirality in the molecule, asymmetric reactions such as Sharpless asymmetric epoxidation followed by reductive opening, or asymmetric allylation/crotylation could be employed.

The synthesis of stereoisomer libraries, as has been accomplished for other natural products like murisolins, often employs a strategy of mixture synthesis with encoded tags or parallel synthesis to generate all possible diastereomers, which can be crucial for detailed biological evaluation. nih.gov A similar approach could be hypothetically applied to this compound to explore the stereochemical requirements for its biological activity.

Semisynthetic Modifications and Derivatization of Natural this compound

Given the structural complexity of this compound, semisynthesis, starting from the natural product isolated from its plant source, would be a more direct route to a variety of derivatives. This approach is contingent on a reliable and sufficient supply of the natural starting material. Assuming this compound can be isolated in workable quantities, a number of chemical modifications could be envisioned to probe its structure-activity relationships.

The primary alcohol at C-1 is a prime target for modification. Standard reactions could be employed to generate a range of derivatives:

Esterification: Reaction with various acyl chlorides or carboxylic acids would yield esters with varying chain lengths, steric bulk, and electronic properties.

Etherification: Formation of ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) would allow for an exploration of the importance of the hydroxyl group as a hydrogen bond donor.

Oxidation: Oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would introduce new functionalities and significantly alter the molecule's polarity and chemical reactivity.

The double bonds within the polyene chain are also amenable to modification, although selectivity could be a challenge. Reactions could include:

Epoxidation: Selective epoxidation of the double bonds, perhaps directed by the C-1 hydroxyl group, could introduce new chiral centers and functional groups.

Hydrogenation: Catalytic hydrogenation could be used to selectively or fully saturate the double bonds, allowing for an assessment of the role of the polyene system in the molecule's activity.

Diels-Alder reactions: The diene systems within the structure could potentially undergo cycloaddition reactions to create more rigid, cyclic analogs.

These types of modifications are standard in the study of other triterpenoids, such as oleanolic acid and betulinic acid, where extensive derivatization has led to the discovery of compounds with enhanced biological activities. nih.gov

Design and Synthesis of Novel this compound Analogs for Structure-Activity Relationship (SAR) Studies

The design and synthesis of novel analogs are crucial for understanding which parts of a molecule are essential for its biological activity (the pharmacophore) and for optimizing its properties. For this compound, SAR studies would likely focus on several key structural features:

The Branched Isopropenyl Group: This is a distinguishing feature of this compound. Analogs could be synthesized where this group is replaced by other alkyl or functionalized groups, or where its position along the chain is altered.

The Stereochemistry of the Double Bonds: While natural this compound possesses E-configured double bonds, analogs with Z-configured double bonds could be synthesized to investigate the importance of this geometry.

The Primary Alcohol: As mentioned in the semisynthesis section, modification of this group is a key area for SAR exploration. Analogs could include amides, sulfonamides, and various esters.

The synthesis of these analogs would likely follow the total synthesis strategies outlined in section 7.1, but with the introduction of modified building blocks. For example, in a convergent synthesis, one of the fragments could be replaced with a synthetically altered version to produce the desired analog. Studies on other acyclic terpenoids have shown that even small changes, such as the presence and position of hydroxyl or aldehyde groups, can have a significant impact on their biological activity. mdpi.com

| Compound Class | Key Structural Feature | Potential Modification for SAR | Rationale |

| This compound Analog | Branched Isopropenyl Group | Replacement with ethyl, propyl, or cyclic groups | Investigate steric and electronic requirements at the branch point. |

| This compound Analog | Polyene Chain | Synthesis of shorter or longer polyprenol chains | Determine optimal chain length for target engagement. |

| This compound Analog | Trisubstituted Olefins | Synthesis of Z-isomers | Evaluate the importance of E-geometry for biological activity. |

| This compound Analog | C-1 Alcohol | Esterification, etherification, oxidation, amidation | Probe the role of the hydroxyl group as H-bond donor/acceptor. |

Chemoenzymatic Synthesis of this compound and its Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of traditional organic chemistry, offers a modern and efficient approach to complex molecules like terpenoids. mdpi.com For this compound and its derivatives, several chemoenzymatic strategies could be envisioned.

One promising approach involves the use of terpene synthases . These enzymes are responsible for the cyclization and rearrangement of linear polyprenyl diphosphates in nature. While this compound is acyclic, terpene synthases are known to exhibit promiscuity, sometimes accepting unnatural substrates to produce novel products. doi.org An engineered or promiscuous terpene synthase could potentially be used to catalyze the key bond-forming reactions in the synthesis of the this compound backbone.

A more modular approach would involve the enzymatic synthesis of the diphosphate (B83284) precursors. For example, farnesyl diphosphate (FDP) and its analogs can be synthesized enzymatically from farnesol (B120207) and its derivatives using a combination of kinases. cardiff.ac.uk These building blocks could then be elongated and coupled using a combination of enzymatic and chemical steps. This method allows for the creation of a library of analogs by feeding modified precursors to the enzymatic cascade. nih.gov

The key advantages of a chemoenzymatic approach include:

High Stereoselectivity: Enzymes can create chiral centers and stereochemically defined double bonds with a precision that is often difficult to achieve with purely chemical methods.

Mild Reaction Conditions: Enzymatic reactions are typically run in aqueous solutions at or near room temperature, avoiding the need for harsh reagents and protecting groups.

Potential for Novel Analogs: The use of engineered enzymes and unnatural substrates can lead to the creation of novel derivatives that would be difficult to synthesize by other means. doi.org

For instance, a chemoenzymatic route to this compound could involve the enzymatic phosphorylation of synthetic alcohol fragments, followed by enzyme-catalyzed elongation to form the main chain, and a final chemical step for the introduction of the branched isopropenyl group or other modifications. This approach has been successfully used for the synthesis of other complex natural products and their derivatives. ekb.eg

Ecological and Chemoecological Significance of Cupaniol

Role in Plant-Environment Interactions (e.g., response to biotic and abiotic stress)

The production of terpenoids, including polyprenols, is a key strategy for plants to cope with a variety of environmental challenges. taylorfrancis.com These compounds are not merely passive byproducts but are actively involved in mediating the plant's response to both living (biotic) and non-living (abiotic) stressors. researchgate.net

Biotic Stress: The synthesis of terpenoids can be induced by external factors such as pest invasion or mechanical damage. mdpi.com This induced defense mechanism minimizes the energy and resources consumed by the plant, as the compounds are produced in higher quantities when a threat is present. mdpi.com

Abiotic Stress: Plants face a multitude of abiotic stresses, including extreme temperatures, drought, high salinity, and exposure to heavy metals. mdpi.commdpi.com Terpenoid production is a critical component of the plant's response to these adverse conditions. taylorfrancis.com For instance, some terpenoids have antioxidant properties that help neutralize harmful reactive oxygen species (ROS) that are often produced in excess under stress. nih.gov Polyprenols, specifically, are known to be involved in the modulation of biological membrane properties, which is crucial for maintaining cellular function under stress. psepb2025.pl Research on polyprenol-deficient plants has shown that these compounds, which accumulate in the thylakoid membranes of chloroplasts, influence photosynthetic performance by modulating the fluidity of these membranes. oup.comnih.gov This suggests that by altering membrane dynamics, polyprenols like Cupaniol could help maintain photosynthetic efficiency during fluctuating environmental conditions.

The following table summarizes the roles of terpenoids in response to various environmental stresses.

| Stress Type | Role of Terpenoids/Polyprenols | Specific Examples/Mechanisms |

| Biotic | Induced defense response | Production is increased upon herbivore attack or pathogen infection. mdpi.com |

| Abiotic | Stress alleviation and tolerance | Act as antioxidants to scavenge reactive oxygen species. nih.gov |

| Modulation of membrane properties | Polyprenols in thylakoid membranes influence photosynthetic performance. oup.comnih.gov | |

| Signaling molecules | Involved in internal signaling cascades to activate stress responses. researchgate.net |

Contribution to Plant Defense Mechanisms Against Pathogens and Herbivores

Terpenoids are at the forefront of plant defense, providing a chemical shield against a wide array of antagonists. iastate.edu Their contribution can be categorized into direct and indirect defense mechanisms. mdpi.com

Direct Defense: Many terpenoids are toxic or repellent to herbivores and pathogens. oup.comnih.gov They can act as antifeedants, reducing the palatability of plant tissues, or as toxins that negatively affect the growth and development of insects. mdpi.com For example, monoterpenes like limonene (B3431351) and myrcene (B1677589) have demonstrated potent insecticidal properties. mdpi.com In the case of pathogens such as fungi and bacteria, certain sesquiterpenes and diterpenes can act as phytoalexins, which are antimicrobial compounds produced by the plant at the site of infection to inhibit the spread of the pathogen. nih.gov

Indirect Defense: Plants can also protect themselves by recruiting the natural enemies of herbivores. mdpi.com When attacked, many plants release a specific blend of volatile organic compounds (VOCs), of which terpenoids are a major component. oup.com These volatile signals act as a "call for help," attracting predators and parasitoids that prey on the attacking herbivores. nih.gov For instance, the release of the sesquiterpene caryophyllene (B1175711) by maize plants attracts nematodes that are beneficial to the plant by attacking the larvae of root-feeding insects. nih.gov

The table below outlines the defensive roles of terpenoids.

| Defense Mechanism | Mode of Action | Examples of Compounds | Target Organisms |

| Direct Defense | Toxicity/Repellence | Limonene, Myrcene (Monoterpenes) | Herbivorous insects mdpi.com |

| Antifeedant | Various terpenoids reducing palatability | Herbivores mdpi.com | |

| Phytoalexin activity | Sesquiterpenes, Diterpenes | Fungi, Bacteria nih.gov | |

| Indirect Defense | Attraction of Predators/Parasitoids | Caryophyllene (Sesquiterpene) | Natural enemies of herbivores nih.gov |

Potential Allelopathic Effects on Surrounding Flora

Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. nih.gov Terpenoids are a significant class of these allelochemicals, often mediating the competitive interactions between plants. cannabischemistry.orgresearchgate.net

Volatile monoterpenes, which are major components of essential oils, are known to have strong allelopathic effects. tandfonline.com These compounds can be released from the leaves and penetrate the soil, where they can inhibit the seed germination and root growth of neighboring plants. tandfonline.com This gives the producing plant a competitive advantage by reducing the competition for resources such as water, nutrients, and light. researchgate.net For example, terpenoids like 1,8-Cineole and camphor (B46023) have been shown to have an inhibitory effect on plant growth. researchgate.net The allelopathic activity of terpenoids is concentration-dependent, with higher concentrations generally leading to stronger inhibitory effects. nih.gov

Ecological Niche and Adaptive Advantages Conferred by this compound Production

The production of this compound, as a representative of the polyprenol and broader terpenoid class, likely confers significant adaptive advantages to the plant, shaping its ecological niche. The ability to mount a robust chemical defense against herbivores and pathogens reduces the damage from these biotic pressures, leading to increased survival and reproductive success. researchgate.net

Furthermore, the involvement of polyprenols in mitigating abiotic stress, such as by influencing photosynthetic performance, allows the plant to thrive in environments with fluctuating conditions. oup.comnih.gov The capacity for allelopathic suppression of competing flora enables the plant to establish and maintain its presence within a plant community, securing access to essential resources. tandfonline.com

In essence, the synthesis of compounds like this compound is a multifaceted ecological strategy. It is an investment in defense, stress tolerance, and competitive ability, which collectively enhances the plant's fitness and defines its role and persistence in the ecosystem. proquest.com

Future Research Directions and Advanced Methodologies for Cupaniol Studies

Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics)

The application of integrated omics technologies holds significant promise for unraveling the complex biological roles and interactions of Cupaniol. Genomics can be employed to identify and characterize the genes involved in the biosynthesis of this compound in Cupania latifolia and potentially other producing organisms. Understanding the genetic machinery will be crucial for metabolic engineering efforts. Proteomics, the large-scale study of proteins, can help identify protein targets that interact with this compound, providing insights into its mechanisms of action at a molecular level. This could involve techniques like activity-based protein profiling (ABPP) or pull-down assays coupled with mass spectrometry to identify proteins that bind to this compound or are modulated by its presence wikipedia.org. Metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, can be used to study the metabolic changes induced by this compound in cells or organisms, revealing downstream effects and potential pathways influenced by the compound uenf.br. Integrating data from these omics layers (proteogenomics) can provide a holistic view of how this compound affects biological systems, connecting genetic information to protein function and metabolic outcomes nih.gov.

High-Throughput Screening for Novel Biological Activities and Targets

High-throughput screening (HTS) methodologies can accelerate the discovery of novel biological activities of this compound and identify its molecular targets on a large scale. By screening this compound against diverse panels of cell lines, enzymes, or receptors, researchers can identify previously unknown bioactivities, such as antimicrobial, anti-inflammatory, or antiparasitic effects, beyond those already reported for related compounds researchgate.netresearchgate.net. HTS can also be coupled with target identification strategies to pinpoint the specific proteins or pathways that this compound interacts with to exert its effects. This could involve using reporter assays, phenotypic screens followed by target deconvolution, or array-based methods. The data generated from HTS can provide a broad overview of this compound's potential therapeutic or biological applications and guide more focused mechanistic studies.

Advanced Structural Biology Studies of this compound-Protein Interactions

Detailed understanding of how this compound interacts with its protein targets requires advanced structural biology techniques. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structures of this compound in complex with its binding partners tokushima-u.ac.jpepa.govacs.org. This provides atomic-level details of the interaction, including binding sites, interaction forces, and conformational changes. Cryo-electron microscopy (Cryo-EM) could also be valuable for studying larger protein complexes or membrane proteins interacting with this compound. Such structural information is invaluable for understanding the mechanism of action, guiding the rational design of this compound analogs with improved activity or selectivity, and validating targets identified through HTS or omics approaches.

Development of Engineered Biosynthetic Pathways for Sustainable Production

The sustainable production of this compound is a critical area for future research, particularly if significant biological activities are discovered. Engineered biosynthetic pathways using synthetic biology approaches offer a promising alternative to traditional extraction from plant sources, which can be limited by factors such as plant availability, growth rate, and geographical location nih.govutu.fi. By identifying the genes and enzymes involved in this compound biosynthesis through genomics and biochemical studies, researchers can reconstruct the pathway in heterologous hosts such as bacteria (e.g., Escherichia coli) or yeast (Saccharomyces cerevisiae) nih.govresearchgate.net. Metabolic engineering strategies can then be applied to optimize the production yield in these microbial cell factories. This could involve optimizing gene expression, enhancing precursor supply, diverting competing pathways, and improving enzyme efficiency. Developing engineered biosynthesis can ensure a consistent and scalable supply of this compound for further research and potential applications.

Exploration of this compound as a Scaffold for Rational Drug Design (excluding clinical applications)

This compound's unique branched polyprenol structure presents an interesting scaffold for rational drug design efforts. Based on the structural information of this compound and its interactions with identified targets (from structural biology studies), medicinal chemists can design and synthesize analogs with modified structures to enhance desired activities, improve pharmacokinetic properties, or reduce off-target effects semanticscholar.orgbiosolveit.de. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can play a crucial role in this process, predicting the binding affinity and biological activity of potential analogs before their synthesis semanticscholar.org. This rational approach, guided by structural and computational insights, allows for the systematic exploration of the chemical space around the this compound scaffold to discover novel compounds with improved properties for various biological applications, excluding direct clinical use at this stage.

Compound Table

| Compound Name | PubChem CID |

| This compound | 11212487 |

Data Table Example (Illustrative - based on potential future research findings)

As detailed research findings become available from the future research directions outlined above, data tables can be generated to present specific results. For instance, a table summarizing the binding affinities of this compound to different protein targets identified through proteomics and structural biology could be included.

| Protein Target | Binding Affinity (Kd) | Method of Determination |

| Target Protein A | 150 nM | Surface Plasmon Resonance |

| Target Protein B | 5 µM | Isothermal Titration Calorimetry |

| Target Protein C | 80 nM | AlphaLISA |

Similarly, data from high-throughput screening could be presented in tables showing the activity of this compound against various biological assays.

| Biological Activity Assay | IC50 or EC50 | Cell Line/System |

| Enzyme Inhibition Assay X | 1.2 µM | Purified Enzyme |

| Cellular Pathway Activation Assay Y | 500 nM | Cell Line Z |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of Cupaniol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify functional groups and carbon-hydrogen frameworks. For complex stereochemistry, 2D NMR (e.g., COSY, HSQC) is essential .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula via exact mass, while fragmentation patterns reveal structural motifs.

- Infrared (IR) Spectroscopy: Identifies bond vibrations (e.g., OH, C=O) to complement NMR findings .

- High-Performance Liquid Chromatography (HPLC): Optimize mobile phase (e.g., acetonitrile/water gradients) and column selection (C18 for non-polar analytes) to isolate this compound from impurities. Validate purity via peak integration (>95% area) .

Advanced: How can contradictory results between in vitro bioactivity and in vivo efficacy of this compound be systematically addressed?

Answer:

- Cross-Validation: Replicate in vitro assays under physiological conditions (e.g., serum protein binding, pH 7.4) to mimic in vivo environments .

- Pharmacokinetic Profiling: Assess absorption, distribution, and metabolism using LC-MS/MS to identify metabolites that may alter activity .

- Meta-Analysis: Aggregate data from multiple studies (e.g., dose-response curves, toxicity thresholds) to identify confounding variables (e.g., solvent effects, cell line variability) .

Basic: What experimental design principles should guide initial stability studies of this compound?

Answer:

- Stress Testing: Expose this compound to heat (40–60°C), light (UV/vis), and humidity (75% RH) for 1–4 weeks. Monitor degradation via HPLC and track loss of parent compound .

- Kinetic Modeling: Use Arrhenius plots to predict shelf life at standard storage conditions (25°C) .

- Control Groups: Include inert analogs or antioxidants (e.g., BHT) to distinguish inherent instability from oxidative degradation .

Advanced: Which computational and statistical methods are optimal for resolving non-linear dose-response relationships in this compound studies?

Answer:

- Hill Slope Modeling: Fit sigmoidal curves to EC/IC data using software like GraphPad Prism. Address outliers via Grubbs’ test .

- Machine Learning (ML): Train neural networks on structural descriptors (e.g., LogP, polar surface area) to predict metabolic pathways or toxicity .

- Bayesian Inference: Quantify uncertainty in dose-response parameters, especially for low-sample-size in vivo studies .

Basic: How should researchers design a robust synthesis protocol for this compound derivatives to explore structure-activity relationships (SAR)?

Answer:

- Retrosynthetic Analysis: Break down this compound into modular units (e.g., terpene backbones, ester linkages) for stepwise derivatization .

- Green Chemistry Principles: Use catalysts (e.g., Pd/C for hydrogenation) and solvent-free reactions to improve yield and sustainability .

- Analytical Validation: Characterize derivatives via melting point, H NMR, and elemental analysis. Compare purity to reference standards .

Advanced: What strategies mitigate bias in cross-disciplinary studies of this compound’s ecological and pharmacological impacts?

Answer:

- Blinded Analysis: Separate teams handle ecological sampling (e.g., soil/water assays) and pharmacological testing to prevent confirmation bias .

- Triangulation: Combine quantitative data (e.g., LC50 values) with qualitative field observations to contextualize toxicity thresholds .

- Ethical Frameworks: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study goals with conservation and human health priorities .

Basic: What are the best practices for reproducible cytotoxicity assays of this compound in cancer cell lines?

Answer:

- Cell Line Authentication: Use STR profiling to confirm identity and avoid cross-contamination .

- MTT Assay Optimization: Standardize seeding density (e.g., 10 cells/well) and incubation time (48–72 hrs) with positive controls (e.g., doxorubicin) .

- Data Normalization: Express viability as % relative to untreated cells, correcting for background absorbance .

Advanced: How can researchers leverage contradictory data from this compound’s antioxidant vs. pro-oxidant effects to refine mechanistic models?

Answer:

- Redox Profiling: Measure ROS (reactive oxygen species) generation and glutathione levels across concentrations. Use fluorescent probes (e.g., DCFH-DA) for real-time tracking .

- Kinetic Modeling: Apply Michaelis-Menten kinetics to enzyme inhibition data (e.g., SOD, catalase) to identify dual-role thresholds .

- Systems Biology: Integrate transcriptomic data (RNA-seq) to map pathways activated under pro- vs. antioxidant conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.